molecular formula C26H44N4O7 B10826766 (3S)-4-[[(1S)-1-carboxy-2-cyclohexylethyl]amino]-3-[[2-[ethyl(4-piperidin-4-ylbutanoyl)amino]acetyl]amino]-4-oxobutanoic acid CAS No. 169512-45-2

(3S)-4-[[(1S)-1-carboxy-2-cyclohexylethyl]amino]-3-[[2-[ethyl(4-piperidin-4-ylbutanoyl)amino]acetyl]amino]-4-oxobutanoic acid

Cat. No.: B10826766
CAS No.: 169512-45-2
M. Wt: 524.6 g/mol
InChI Key: RCNHPBQFWAPIOX-SFTDATJTSA-N
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Description

RGD-039 is a compound that belongs to the family of RGD peptides, which are known for their ability to bind to integrin receptors. These receptors are overexpressed on the surface of tumor cells and play a crucial role in cell adhesion, migration, and proliferation. The RGD motif, consisting of arginine, glycine, and aspartic acid, is recognized by integrin receptors, making RGD-039 a valuable tool in cancer diagnosis and therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RGD-039 involves the use of solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process typically involves the following steps:

Industrial Production Methods

Industrial production of RGD-039 can be achieved through large-scale SPPS, which involves the use of automated peptide synthesizers. These machines can handle multiple peptide synthesis cycles, ensuring high yield and purity. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide .

Chemical Reactions Analysis

Types of Reactions

RGD-039 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

RGD-039 has a wide range of scientific research applications, including:

Mechanism of Action

RGD-039 exerts its effects by binding to integrin receptors, particularly the αvβ3 subtype, on the surface of tumor cells. This binding triggers a cascade of intracellular signaling events that regulate cell adhesion, migration, and proliferation. The interaction between RGD-039 and integrin receptors also facilitates the internalization of the peptide, allowing for targeted delivery of therapeutic agents to cancer cells .

Comparison with Similar Compounds

RGD-039 is unique compared to other RGD peptides due to its enhanced binding affinity and specificity for integrin receptors. Similar compounds include:

Properties

CAS No.

169512-45-2

Molecular Formula

C26H44N4O7

Molecular Weight

524.6 g/mol

IUPAC Name

(3S)-4-[[(1S)-1-carboxy-2-cyclohexylethyl]amino]-3-[[2-[ethyl(4-piperidin-4-ylbutanoyl)amino]acetyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C26H44N4O7/c1-2-30(23(32)10-6-9-18-11-13-27-14-12-18)17-22(31)28-20(16-24(33)34)25(35)29-21(26(36)37)15-19-7-4-3-5-8-19/h18-21,27H,2-17H2,1H3,(H,28,31)(H,29,35)(H,33,34)(H,36,37)/t20-,21-/m0/s1

InChI Key

RCNHPBQFWAPIOX-SFTDATJTSA-N

Isomeric SMILES

CCN(CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1CCCCC1)C(=O)O)C(=O)CCCC2CCNCC2

Canonical SMILES

CCN(CC(=O)NC(CC(=O)O)C(=O)NC(CC1CCCCC1)C(=O)O)C(=O)CCCC2CCNCC2

Origin of Product

United States

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